molecular formula C10H13ClIN B13985698 6-Iodo-3,3-dimethylindoline hydrochloride

6-Iodo-3,3-dimethylindoline hydrochloride

Cat. No.: B13985698
M. Wt: 309.57 g/mol
InChI Key: RBRWEEJEKSPXFL-UHFFFAOYSA-N
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Description

6-Iodo-3,3-dimethylindoline hydrochloride is a chemical compound belonging to the indoline family Indoline derivatives are known for their significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3,3-dimethylindoline hydrochloride typically involves the iodination of 3,3-dimethylindoline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the indoline ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-3,3-dimethylindoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

6-Iodo-3,3-dimethylindoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indoline and indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-3,3-dimethylindoline hydrochloride involves its interaction with specific molecular targets. The iodine atom and the indoline ring structure play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • 5-Iodo-3,3-dimethylindoline hydrochloride
  • 6-Iodo-2,3-dimethoxypyridine
  • 3,3-Dimethylindoline

Comparison: 6-Iodo-3,3-dimethylindoline hydrochloride is unique due to the position of the iodine atom and the specific substitution pattern on the indoline ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H13ClIN

Molecular Weight

309.57 g/mol

IUPAC Name

6-iodo-3,3-dimethyl-1,2-dihydroindole;hydrochloride

InChI

InChI=1S/C10H12IN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H

InChI Key

RBRWEEJEKSPXFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)I)C.Cl

Origin of Product

United States

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